BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Ethynyl-4'-propyl-1,1'-biphenyl CAS number
360768-57-6

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Ethynyl-4'-propyl-1,1'-biphenyl!

Cat. No.: B1591791

An In-depth Technical Guide to 4-Ethynyl-4'-propyl-1,1'-biphenyl (CAS: 360768-57-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Ethynyl-4'-propyl-1,1'-biphenyl,
a specialized organic molecule pivotal in the advancement of materials science. Designed for
researchers, chemists, and professionals in drug development and materials engineering, this
document delves into the synthesis, characterization, and application of this versatile biphenyl
derivative, grounding all information in established scientific principles and methodologies.

Introduction: The Molecular Architecture and
Significance

4-Ethynyl-4'-propyl-1,1'-biphenyl is an organic compound characterized by a rigid biphenyl
core, functionalized with a reactive terminal alkyne (ethynyl group) at the 4-position and a
flexible alkyl (propyl) chain at the 4'-position[1]. This distinct asymmetrical structure imparts a
unique combination of properties, making it a highly valuable building block in the synthesis of
complex molecular architectures[2][3].

The molecule's utility stems from its bifunctional nature. The ethynyl group serves as a reactive
handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira
coupling, as well as click chemistry applications[2][4]. The propyl-substituted biphenyl scaffold
provides a robust, conjugated framework that influences the material's bulk properties, such as
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solubility and liquid crystallinity[2][5]. Consequently, this compound is a critical intermediate in
the development of liquid crystals (LCs), covalent organic frameworks (COFs), and novel
optoelectronic materials[4].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-Ethynyl-4'-propyl-1,1'-biphenyl are summarized
below. These characteristics are fundamental to its handling, storage, and application in
synthetic protocols.

ble 1: Physicochemical .

Property Value Source(s)
CAS Number 360768-57-6 [4][6]
Molecular Formula Ci7H1e [416171
Molecular Weight 220.31 g/mol [4116]1[7]
Appearance White to off-white solid/powder

Purity >98% (typically by GC) [4]

Density 1.01 + 0.1 g/cm3 (predicted) [71[8]
Boiling Point 332.8 £ 31.0 °C (predicted) [8]

B Soluble in organic solvents
Solubility 9]
such as toluene

Room temperature, in a cool,
Storage [4]
dark place

Table 2: Spectroscopic Data Signhature
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Technique

Characteristic Features

1H NMR

Aromatic protons (multiplets, ~7.0-7.8 ppm),
Terminal alkyne proton (singlet, ~3.1 ppm),
Propyl chain protons (triplet for CHs, multiplet for
internal CHz, triplet for benzylic CHz)

13C NMR

Aromatic carbons (~120-145 ppm), Alkyne
carbons (~77 ppm for =C-H, ~84 ppm for Ar-
C=), Propyl chain carbons (~14, 24, 38 ppm)

IR (Infrared)

=C-H stretch (strong, sharp band ~3300 cm~1),
C=C stretch (weak band ~2110 cm™1), C-H
aromatic stretches (~3030 cm~1), C-H aliphatic
stretches (~2850-2960 cm™1)

Mass Spec (MS)

Expected molecular ion peak [M]* at m/z =
220.125

Synthesis Pathway: The Sonogashira Cross-

Coupling Approach

The most efficient and widely adopted method for synthesizing 4-Ethynyl-4'-propyl-1,1'-

biphenyl is the Sonogashira cross-coupling reaction[10][11][12]. This palladium- and copper-

cocatalyzed reaction forms a C(sp?)-C(sp) bond between an aryl halide and a terminal alkyne,

making it ideal for this target molecule[11].

The synthesis is logically designed through a retrosynthetic approach, which disconnects the

target molecule at the ethynyl-aryl bond. This identifies two key precursors: an aryl halide, 4-

bromo-4'-propyl-1,1'-biphenyl, and an acetylene source, typically trimethylsilylacetylene

(TMSA), which is used to protect the reactive terminal alkyne during the coupling.

Diagram 1: Retrosynthetic Analysis
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Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of the Aryl Halide Precursor

The intermediate, 4-bromo-4'-propylbiphenyl, is a crucial building block. It can be synthesized
via several routes, including metal-catalyzed coupling reactions[13]. For instance, a Suzuki
coupling between 4-propylphenylboronic acid and 1,4-dibromobenzene provides a reliable
pathway.

Step 2: The Sonogashira Coupling Reaction

This step constitutes the core of the synthesis, joining the two key fragments.

¢ Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-
bromo-4'-propyl-1,1'-biphenyl (1.0 eq), Pd(PPhs)2Clz (0.02 eq), and copper(l) iodide (Cul,
0.04 eq).

» Solvent and Reagents: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this
cycle three times. Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and
triethylamine).

o Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the stirred mixture via syringe.
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e Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor
the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

o Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter
it through a pad of Celite to remove the catalysts and wash with ethyl acetate. Concentrate
the filtrate under reduced pressure.

o Deprotection: Dissolve the crude TMS-protected intermediate in a mixture of methanol and
THF. Add potassium carbonate (K2COs, 2.0 eq) and stir at room temperature for 2-4 hours
until the deprotection is complete (monitored by TLC).

« Purification: Quench the reaction with water and extract the product with ethyl acetate or
dichloromethane. Dry the combined organic layers over anhydrous Na=SOa, filter, and
concentrate. Purify the resulting crude product by column chromatography on silica gel
(eluent: hexane/ethyl acetate gradient) to yield pure 4-Ethynyl-4'-propyl-1,1'-biphenyl.

Diagram 2: Catalytic Cycle of the Sonogashira Reaction
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Caption: Simplified mechanism of the Sonogashira coupling.

Key Applications in Materials Science

The unique molecular structure of 4-Ethynyl-4'-propyl-1,1'-biphenyl makes it a prime
candidate for creating highly ordered, functional materials.

Liquid Crystals (LCs)
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Biphenyl-based molecules are a cornerstone of liquid crystal technology. The rigid biphenyl
core promotes the formation of ordered mesophases, while the terminal alkyl chain (propyl
group) lowers the melting point and influences the type of LC phase formed[5]. The linear
ethynyl group further extends the molecular anisotropy. This compound can be used as a
monomer or dopant in LC mixtures for applications in displays, optical shutters, and sensors.

Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers with a well-defined structure. The rigid, linear geometry
of 4-Ethynyl-4'-propyl-1,1'-biphenyl makes it an excellent linker for constructing 2D or 3D
frameworks[4][14]. The terminal alkyne can undergo reactions like Sonogashira coupling
polymerizations with multi-topic aryl halides to form extended, conjugated networks[14]. These
materials are investigated for applications in gas storage, catalysis, and sensing.

Diagram 3: Application as a COF Linker
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Caption: Role as a linker in COF synthesis.

Safety, Handling, and Storage

As with any specialized chemical, proper handling is essential to ensure safety and maintain
product integrity.

e Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid direct
contact with skin and eyes and prevent inhalation of dust[9].
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o Storage: Store the compound in a tightly sealed container at room temperature
(recommended <15°C) in a dry, dark place to prevent degradation[4]. Keep away from strong
oxidizing agents.

o Hazards: While specific toxicity data is limited, related compounds with terminal alkyne and
biphenyl structures may cause skin, eye, and respiratory irritation[9][15].

Conclusion

4-Ethynyl-4'-propyl-1,1'-biphenyl stands out as a meticulously designed molecular building
block. Its value is anchored in the strategic placement of its functional groups: a reactive
ethynyl terminus for covalent bond formation and a propyl chain for modulating physical
properties. The primary synthetic route via Sonogashira coupling is robust and well-understood,
allowing for reliable production. Its demonstrated utility as a precursor for liquid crystals and
covalent organic frameworks positions it as a key enabler for the next generation of advanced
organic materials. Continued exploration of this and structurally similar compounds will
undoubtedly fuel innovation in electronics, separations, and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chembk.com/en/chem/4-Ethyl-4'-ethynyl-1,1'-biphenyl
https://synarchive.com/named-reactions/sonogashira-coupling
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://patents.google.com/patent/CN108129258B/en
https://patents.google.com/patent/CN108129258B/en
https://www.ossila.com/products/debp
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethynylbiphenyl
https://www.benchchem.com/product/b1591791#4-ethynyl-4-propyl-1-1-biphenyl-cas-number-360768-57-6
https://www.benchchem.com/product/b1591791#4-ethynyl-4-propyl-1-1-biphenyl-cas-number-360768-57-6
https://www.benchchem.com/product/b1591791#4-ethynyl-4-propyl-1-1-biphenyl-cas-number-360768-57-6
https://www.benchchem.com/product/b1591791#4-ethynyl-4-propyl-1-1-biphenyl-cas-number-360768-57-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1591791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

